1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound belonging to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with a 3,5-dimethylphenyl group. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or methanol with a catalytic amount of acid or base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and catalysts would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-5-one: Another pyrazolone derivative with similar structural features but different biological activities.
1-(3,5-Dimethylphenyl)-3-methyl-2,3-dihydro-1H-pyrazol-3-one: A methyl-substituted pyrazolone with distinct chemical properties.
Uniqueness
1-(3,5-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 3,5-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other pyrazolone derivatives.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H12N2O/c1-8-5-9(2)7-10(6-8)13-4-3-11(14)12-13/h3-7H,1-2H3,(H,12,14) |
InChI Key |
UOXPYKNNPIGBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC(=O)N2)C |
Origin of Product |
United States |
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